molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphanyl)methyl]pyridine CAS No. 60398-55-2

2-[Bis(diphenylphosphanyl)methyl]pyridine

Cat. No. B1602218
CAS RN: 60398-55-2
M. Wt: 461.5 g/mol
InChI Key: DBOQTXVSGUZHCU-UHFFFAOYSA-N
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Description

2-[Bis(diphenylphosphanyl)methyl]pyridine is an organic compound with the molecular formula C30H25NP2 . It has an average mass of 461.474 Da and a monoisotopic mass of 461.146210 Da . This compound is also known by other names such as 2-[Bis(diphenylphosphino)methyl]pyridine and 2-pyridylbis(diphenylphosphino)methane .


Molecular Structure Analysis

The molecular structure of 2-[Bis(diphenylphosphanyl)methyl]pyridine consists of a pyridine ring with a bis(diphenylphosphanyl)methyl group attached to one of the carbon atoms . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .


Physical And Chemical Properties Analysis

2-[Bis(diphenylphosphanyl)methyl]pyridine has a boiling point of 587.6±50.0 °C at 760 mmHg and a flash point of 309.1±30.1 °C . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and the enthalpy of vaporization is 84.5±3.0 kJ/mol . The compound has an ACD/LogP value of 9.05 .

properties

IUPAC Name

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQTXVSGUZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572390
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(diphenylphosphanyl)methyl]pyridine

CAS RN

60398-55-2
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Bis(diphenylphosphanyl)methyl]pyridine
Reactant of Route 2
2-[Bis(diphenylphosphanyl)methyl]pyridine
Reactant of Route 3
2-[Bis(diphenylphosphanyl)methyl]pyridine
Reactant of Route 4
2-[Bis(diphenylphosphanyl)methyl]pyridine
Reactant of Route 5
2-[Bis(diphenylphosphanyl)methyl]pyridine
Reactant of Route 6
2-[Bis(diphenylphosphanyl)methyl]pyridine

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